1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound that features a trifluoromethyl ketone group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-fluoroaniline.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar steps as described above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Agrochemicals: It may serve as an intermediate in the production of pesticides or herbicides.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl ketone group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(6-Amino-2-chlorophenyl)-2,2,2-trifluoroethanone: Lacks the fluoro substituent.
1-(6-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone: Lacks the chloro substituent.
1-(6-Amino-2-chloro-3-methylphenyl)-2,2,2-trifluoroethanone: Has a methyl group instead of a fluoro group.
Uniqueness
1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone is unique due to the specific combination of amino, chloro, and fluoro substituents on the aromatic ring, along with the trifluoromethyl ketone group. This combination can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(6-amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO/c9-6-3(10)1-2-4(14)5(6)7(15)8(11,12)13/h1-2H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLOXMAWBGNXOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)C(F)(F)F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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